Cyclobakuchiol A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-[(1S,2S,5R)-5-ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl]phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4)11-10-16(13(2)3)17(12-18)14-6-8-15(19)9-7-14/h5-9,16-17,19H,1-2,10-12H2,3-4H3/t16-,17-,18-/m1/s1 |
InChI Key |
DUTYKARAVUNUBK-KZNAEPCWSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@](C[C@@H]1C2=CC=C(C=C2)O)(C)C=C |
Canonical SMILES |
CC(=C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C=C |
Synonyms |
cyclobakuchiol A |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cyclobakuchiol a
Strategies for Total Synthesis of Cyclobakuchiol A
Total synthesis approaches to this compound involve constructing the molecule from simpler precursors through a series of controlled chemical reactions. These strategies often focus on establishing the core cyclohexane (B81311) ring and the stereogenic centers.
Formal total synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. One formal total synthesis of this compound has been achieved utilizing a catalytic asymmetric inverse-electron-demand Diels-Alder reaction. This methodology provides a catalytic approach for the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes, which serve as key intermediates. uchile.clplos.orgcdutcm.edu.cnnih.govrsc.orgplos.org The practicality of this method has been demonstrated through gram-scale synthesis. uchile.clplos.orgcdutcm.edu.cn Another formal synthesis approach utilized an alcohol intermediate that had been previously employed in a known total synthesis of this compound. cdutcm.edu.cn
Catalytic asymmetric synthesis is crucial for obtaining enantiomerically enriched this compound. Approaches in this area include copper-catalyzed asymmetric allylic substitution reactions. This method has been developed for the construction of quaternary stereocenters, a key structural feature of this compound and related compounds. High regio- and enantioselectivities have been achieved in these reactions using specific chiral N-heterocyclic carbene ligands. Organocatalytic methods, such as the use of L-proline in asymmetric inverse-electron-demand Diels-Alder reactions, have also been successfully applied in the context of formal total syntheses of this compound. uchile.clplos.orgcdutcm.edu.cnnih.govplos.org
Enantioselective synthesis aims to produce a single enantiomer of this compound. Some enantioselective routes to cyclobakuchiol analogues and related meroterpenoids have been reported. One such approach starts from (+)-β-pinene and involves allylic substitution to establish the quaternary carbon center with defined stereochemistry. While this specific route was described for the synthesis of cyclobakuchiol B and C, the methodology for controlling the quaternary center is relevant to the synthesis of enantiopure this compound. Enantioselective total syntheses of meroterpenoids from Psoralea corylifolia, the plant source of bakuchiol (B1667714), have also been developed, featuring stereodivergent approaches and short synthetic routes. The enantioselective construction of all-carbon quaternary stereocenters is recognized as a challenging but important aspect in the synthesis of bakuchiol systems, which is directly applicable to this compound.
Semisynthetic Approaches to this compound
Semisynthesis of this compound primarily involves the chemical transformation of naturally occurring precursors, most notably bakuchiol. This approach leverages the availability of bakuchiol to synthesize its cyclized derivatives.
This compound can be derived from bakuchiol, a phenolic isoprenoid found in plants like Psoralea corylifolia and Psoralea glandulosa. Specifically, (+)-(S)-bakuchiol has been used as the starting material for the synthesis of cyclobakuchiols A, B, and C. Bakuchiol is known to be an acid-labile molecule that undergoes cyclization upon treatment with acid.
The key step in the semisynthesis of this compound from bakuchiol is an acid-catalyzed cyclization. Various acidic conditions, including the use of protic acids (e.g., concentrated HCl) and Lewis acids, have been explored for this transformation. Treatment of (+)-(S)-bakuchiol with an excess amount of concentrated HCl in a mixture of CH2Cl2/H2O (20/1) has been reported to yield a diastereomeric mixture of this compound and cyclobakuchiol B, with this compound being the major product. This reaction resulted in a combined yield of 56% for the mixture of cyclobakuchiols A and B, with a ratio of approximately 75:25 (A:B). A small amount of cyclobakuchiol C was also observed under these conditions. This acid-catalyzed cyclization involves the intramolecular reaction of the phenolic hydroxyl group with one of the double bonds in the isoprenoid chain of bakuchiol, leading to the formation of the cyclic structure of this compound. The mechanism of acid-catalyzed cyclization generally involves protonation of an alkene followed by nucleophilic attack and subsequent deprotonation.
Research Findings Summary: Acid-Catalyzed Cyclization of (+)-(S)-Bakuchiol
| Starting Material | Acidic Conditions | Products Obtained | Yield (Mixture A:B) | Ratio (A:B) | Minor Products |
| (+)-(S)-Bakuchiol | Excess conc. HCl in CH2Cl2/H2O (20/1) | This compound, Cyclobakuchiol B | 56% | 75:25 | Cyclobakuchiol C (3%) |
The structural differences between cyclobakuchiols A, B, and C arise from variations in their configurations and the oxidation state of the isopropyl group. The absolute structures of cyclobakuchiols synthesized from (+)-(S)-bakuchiol have been determined and found to possess analogous configurations at the chiral tetra-alkylated quaternary center as bakuchiol.
Exploration of Chemical Modifications and Analog Generation
The exploration of chemical modifications and the generation of analogues of this compound are crucial for understanding structure-activity relationships and potentially developing compounds with improved or altered properties. These efforts often involve strategic functionalization and careful control over stereochemistry.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful approach that allows for the modification of complex molecules at a late stage in their synthesis, facilitating the rapid generation of analogues wikipedia.orgnih.gov. While direct LSF specifically on this compound is not extensively detailed in the provided information, strategies applied to its precursor, bakuchiol, are highly relevant for generating cyclobakuchiol analogues. Bakuchiol, a phenolic isoprenoid, contains several potential sites for functionalization, including the phenolic hydroxyl group, phenolic ortho-C-H bonds, and olefinic linkages (vinyl and isopropylidene groups) rsc.org. The acid-catalyzed cyclization of bakuchiol yields cyclobakuchiol derivatives, indicating that the structure is amenable to transformations rsc.org. LSF on bakuchiol can involve catalytic and non-catalytic reactions, C-H functionalizations, and functional group manipulations rsc.orgmpg.de. These strategies can be applied to bakuchiol or potentially to this compound itself to introduce diverse functional groups and create a library of analogues for further study. The challenges in functionalizing bakuchiol, such as the nucleophilicity of the hydroxyl group and the presence of multiple olefinic bonds, highlight the need for selective methodologies rsc.org.
Stereochemical Control in Analog Synthesis
Stereochemical control is a critical aspect of synthesizing this compound and its analogues, particularly due to the presence of chiral centers and the potential for forming various stereoisomers and diastereomers openaccessjournals.com. The construction of the all-carbon quaternary stereocenter present in this compound is a key challenge in its synthesis rsc.org.
Several synthetic approaches emphasize stereochemical control:
One route to this compound and B involves the acid-catalyzed cyclization of (S)-(+)-bakuchiol nih.govplos.org. This reaction, starting from a chiral precursor, yields a diastereomeric mixture.
Another synthesis of this compound starts from cyclohexanone (B45756) derived from (+)-β-pinene, employing an allylic substitution reaction that proceeds with γ regio- and stereoselectivity to establish the quaternary carbon center researchgate.netnih.gov. This method demonstrates control over the stereochemistry at this crucial position.
Formal total syntheses of this compound have also been achieved using organocatalytic asymmetric inverse electron demand Diels-Alder reactions, further illustrating the application of asymmetric synthesis for controlling stereochemistry acs.orgacs.orgthieme-connect.com. These methods aim to produce chiral cyclohexane frameworks with high enantioselectivity acs.orgthieme-connect.com.
The structural differences among cyclobakuchiols A, B, and C arise from distinct configurations and the oxidation state of the isopropyl group, underscoring the importance of controlled synthesis to access specific isomers nih.govresearchgate.net.
Preparation of Diastereomeric Mixtures and Individual Isomers
The synthesis of this compound often results in the formation of diastereomeric mixtures, which necessitates methods for their separation to obtain individual isomers for detailed characterization and study.
A common method for preparing cyclobakuchiols A and B involves the treatment of (S)-(+)-bakuchiol with concentrated HCl under specific conditions (e.g., in CH₂Cl₂/H₂O), which yields a diastereomeric mixture of this compound and B, along with a small amount of cyclobakuchiol C nih.govplos.org. In one reported instance, this reaction provided a mixture of this compound and B in a 75:25 ratio nih.govplos.org.
While flash silica (B1680970) gel column chromatography was found to be ineffective in separating this diastereomeric mixture of this compound and B, successful separation of the single isomers was achieved using HPLC nih.govplos.org. This highlights the need for advanced separation techniques to isolate pure compounds from complex mixtures obtained during synthesis.
In contrast, diastereomeric mixtures of cyclobakuchiol C and D, which can be derived from this compound and B through a sequence involving acetylation, epoxidation, and reduction, were reported to be inseparable by flash column chromatography nih.gov. This suggests that the ease of separation can vary depending on the specific diastereomers and the functional groups present.
Biosynthetic Pathways and Origin of Cyclobakuchiol a
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of Cyclobakuchiol A is understood to be intimately linked to the biosynthetic pathway of bakuchiol (B1667714). Bakuchiol itself is a meroterpenoid, a class of natural products derived from a mixed biosynthetic origin involving both terpenoid and phenolic precursors. Experimental studies on Psoralea corylifolia have shown that the aromatic ring of bakuchiol originates from the phenylpropane pathway, while the monoterpene side chain is derived from the mevalonate (B85504) (MVA) pathway. Key intermediates in the mevalonate pathway include isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks for isoprenoids. Leucine has also been shown to be incorporated into bakuchiol, albeit with extensive randomization.
Given that this compound is considered a cyclized derivative of bakuchiol, (+)-(S)-bakuchiol is the primary proposed biosynthetic precursor. nih.govcdutcm.edu.cn The conversion of bakuchiol to cyclobakuchiols involves a cyclization event. Studies on the chemical synthesis of cyclobakuchiols from bakuchiol under acidic conditions have provided insights into potential intermediates and the nature of this transformation in a laboratory setting. nih.gov For instance, one synthetic route to this compound involved a cyclohexanone (B45756) intermediate derived from (+)-β-pinene, a bicyclic monoterpene. Another synthetic approach utilized a cyclohexenone intermediate. These synthetic strategies highlight that the cyclization likely involves the terpene portion of the bakuchiol molecule.
Enzymatic Mechanisms in this compound Formation
While the chemical transformation of bakuchiol to cyclobakuchiol analogues under acidic conditions is documented nih.gov, the specific enzymatic machinery and detailed mechanisms involved in the natural biosynthesis of this compound from bakuchiol within plant cells are not extensively elucidated in the available research. The cyclization of bakuchiol upon treatment with acid in vitro suggests that an acid-catalyzed cyclization could be a plausible mechanism in nature, potentially mediated by plant enzymes that create an acidic microenvironment or directly catalyze protonation and subsequent cyclization.
Research into related natural product biosynthesis indicates that cyclization reactions of terpenoids are often catalyzed by specific enzymes, such as terpene cyclases. However, the specific enzyme(s) responsible for catalyzing the cyclization of bakuchiol to form the cyclohexene (B86901) ring system characteristic of this compound in Psoralea species have not been definitively identified and characterized in the provided literature. Further research is required to isolate and investigate the enzymes involved in this specific biosynthetic step in plants.
Relation to Bakuchiol Biosynthesis
This compound's relationship to bakuchiol biosynthesis is fundamental to understanding its origin. Bakuchiol serves as the direct biogenetic precursor for this compound and other cyclobakuchiol derivatives like Cyclobakuchiol C. nih.govcdutcm.edu.cn The structural variations observed between cyclobakuchiols, such as the difference in the oxidation state of the isopropyl group between this compound and C, arise from modifications of the bakuchiol structure. nih.govcdutcm.edu.cn
The biosynthesis of bakuchiol itself is a convergent pathway, merging the phenylpropanoid route (providing the phenolic moiety) and the mevalonate pathway (providing the isoprenoid chain). Since this compound is derived from bakuchiol, its ultimate building blocks also trace back to these primary metabolic pathways. The formation of this compound represents a downstream modification or cyclization event occurring after the synthesis of the complete bakuchiol molecule within the plant. This positions this compound as a derivative product of the established bakuchiol biosynthetic machinery in Psoralea plants.
Biological Activities and Cellular Mechanisms of Cyclobakuchiol a
Antiviral Activities of Cyclobakuchiol A
This compound has demonstrated antiviral potential, particularly against the influenza A virus. Studies have investigated its effects on viral infection, growth, and the expression of viral components.
Inhibition of Influenza A Viral Infection and Growth (in vitro models)
In in vitro models using Madin-Darby canine kidney (MDCK) cells, this compound has been shown to inhibit influenza A viral infection and growth. This inhibitory effect was observed across different influenza A virus strains, although with varying degrees of potency. For instance, this compound exhibited a significant inhibitory effect on the A/PR/8/34 (H1N1) strain. The compound was found to increase the viability of MDCK cells infected with influenza A virus H1N1 strains, indicating a protective effect against virus-induced cell death. Cyclobakuchiols A-D were found to inhibit influenza A viral infection and growth in influenza A virus-infected cells.
Modulation of Viral mRNA and Protein Expression
Further studies have delved into the mechanisms behind the antiviral activity, revealing that this compound can modulate the expression of viral mRNA and proteins. Treatment with this compound led to a significant decrease in the relative expression levels of various influenza A viral mRNAs, including NP, NS1, PA, PB1, PB2, and M2, in infected MDCK cells. This reduction in viral mRNA levels subsequently resulted in the inhibition of viral protein expression. Cyclobakuchiols A-D reduced the expression of influenza A viral mRNAs and proteins.
Strain-Specific Antiviral Effects (e.g., H1N1 subtypes)
The antiviral effects of this compound have been observed to be strain-specific. While effective against certain influenza A virus strains like A/PR/8/34 (H1N1) and A/CA/7/09 (H1N1), the effects varied depending on the viral subtype. For example, this compound increased the viability of MDCK cells infected with the influenza A virus H1N1 strain, but the magnitude of this effect differed among viral subtypes. These results indicate that cyclobakuchiols A-D induced an inhibitory effect on influenza A viral infection, which depended on the cyclobakuchiol structure and viral subtypes.
Anti-Inflammatory Effects (in vitro/preclinical)
This compound, along with cyclobakuchiol B, has been reported to possess anti-inflammatory activities. A mixture of this compound and B demonstrated a higher degree of anti-inflammatory and antipyretic activities compared to bakuchiol (B1667714) alone. These findings suggest that the cyclic nature of cyclobakuchiols contributes to their enhanced anti-inflammatory potential. Compounds 5 (this compound) and 6 (Cyclobakuchiol B) were shown to increase anti-inflammatory activity by nearly 15% over their biogenetic precursor 1 (bakuchiol), due to their cyclic nature, thus confirming the anti-inflammatory potential of this shrub.
Antioxidant Properties and Oxidative Stress Response
This compound has also been associated with antioxidant properties and the modulation of the oxidative stress response. The anti-influenza viral activity of cyclobakuchiols has been shown to involve the host cell oxidative stress response. Specifically, this compound has been found to upregulate the mRNA levels of NAD(P)H quinone oxidoreductase 1 (Nqo1), an Nrf2-induced gene, in influenza A virus-infected cells. Cyclobakuchiols A, B, and C, but not D, induced the Nrf2 activation pathway. Nrf2 activation has been shown to reduce influenza A viral entry and replication.
Antiproliferative and Anticancer Activities (in vitro cell lines)
While the search results primarily focus on the antiviral and antioxidant activities of this compound, related compounds like bakuchiol have been reported to possess anti-tumor activities in various studies. Research on the antiproliferative and cytotoxic effects of compounds is often conducted using in vitro cell lines. Although direct detailed information on the antiproliferative and anticancer activities of this compound in specific cell lines was not extensively available in the provided search snippets, the known activities of related meroterpenes like bakuchiol suggest potential in this area, which warrants further investigation.
Here is a table summarizing some of the reported in vitro effects:
| Biological Activity | Model System | Key Findings |
| Inhibition of Influenza A Viral Infection | MDCK cells (in vitro) | Inhibits infection and growth of influenza A virus strains (e.g., H1N1). Increases cell viability. |
| Modulation of Viral Expression | MDCK cells (in vitro) | Reduces levels of viral mRNAs (NP, NS1, PA, PB1, PB2, M2) and proteins. |
| Anti-Inflammatory Effects | In vitro/Preclinical studies | Possesses anti-inflammatory activity, potentially higher than bakuchiol. |
| Antioxidant Properties | In vitro models | Upregulates Nqo1 mRNA; induces Nrf2 activation pathway. Involved in host oxidative stress response. |
Molecular Mechanisms of Action of Cyclobakuchiol a
Induction of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation Pathway
A significant molecular mechanism of cyclobakuchiol A involves the induction of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) activation pathway. plos.orgnih.govresearchgate.net Nrf2 is a critical transcription factor that orchestrates the cellular defense against oxidative stress by regulating the expression of various antioxidant and cytoprotective genes. researchgate.netexplorationpub.com Studies have shown that cyclobakuchiols A, B, and C, but notably not cyclobakuchiol D, induce the Nrf2 activation pathway in host cells. plos.orgnih.govresearchgate.net This suggests that specific structural features of this compound are essential for this inductive effect. plos.org
Upregulation of Nrf2-Induced Genes (e.g., NAD(P)H Quinone Oxidoreductase 1)
Activation of the Nrf2 pathway by this compound leads to the upregulation of downstream genes regulated by Nrf2. plos.orgnih.govnih.govresearchgate.net A prominent example is NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme known to be induced by Nrf2. plos.orgnih.govnih.govresearchgate.net Cyclobakuchiols A–D were found to upregulate the mRNA levels of NQO1 in influenza A virus-infected cells. plos.orgnih.govnih.govresearchgate.net NQO1 plays a role in detoxifying quinones and reducing the formation of reactive oxygen species (ROS). plos.org The increased expression of NQO1 indicates an enhanced cellular capacity to manage oxidative stress, a key outcome of Nrf2 activation.
Role of Reactive Oxygen Species in Nrf2 Activation
Reactive oxygen species (ROS) are known triggers for Nrf2 activation. plos.orgresearchgate.netexplorationpub.com Elevated ROS levels can promote the translocation of Nrf2 to the nucleus and its binding to the antioxidant response element (ARE) in the promoters of target genes like NQO1, thereby increasing their transcription. plos.org The upregulation of NQO1 mRNA by cyclobakuchiols is suggested to be mediated through ROS-dependent Nrf2 activation. plos.org This is consistent with findings for bakuchiol (B1667714), which has been reported to increase p53 expression and induce apoptosis via a ROS-dependent mechanism involving the reduction of mitochondrial membrane potential. plos.orgf1000research.com
Interaction with Mitochondrial Proteins (e.g., Prohibitins, VDAC2)
Studies investigating the molecular targets of bakuchiol, a compound structurally similar to this compound, have identified interactions with mitochondrial proteins, specifically prohibitins (PHB1 and PHB2) and voltage-dependent anion channels (VDAC1 and VDAC2). researchgate.netnih.govresearchgate.net These proteins are integral to mitochondrial function; prohibitins are primarily located in the inner mitochondrial membrane and are involved in maintaining mitochondrial integrity and signaling, while VDACs are found in the outer mitochondrial membrane and regulate metabolite transport. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgnih.govbiorxiv.org Given that this compound has demonstrated comparable activity to bakuchiol in certain studies, it is suggested that it may also interact with these mitochondrial proteins. researchgate.netnih.gov Such interactions could influence mitochondrial activity, ROS production, and downstream signaling pathways, contributing to the observed biological effects of this compound. nih.gov
Cellular Pathway Modulation (e.g., MAPK/PI3K/AKT pathways, p53 expression)
Based on studies of bakuchiol, this compound may also be involved in modulating crucial cellular signaling pathways such as the MAPK, PI3K, and AKT pathways, and influencing p53 expression. nih.govnih.govf1000research.com Bakuchiol has been reported to affect the PI3K/AKT and MAPK pathways in the context of inducing apoptosis in cancer cells. nih.govnih.gov Furthermore, bakuchiol has been shown to upregulate the expression of p53, a tumor suppressor protein involved in regulating cell cycle and apoptosis. plos.orgf1000research.com While direct evidence for this compound's effects on all these specific pathways is not detailed in the provided search results, the structural relationship to bakuchiol suggests a potential for similar modulatory activities, which could underlie some of its biological effects.
Induction of Apoptosis (in vitro models)
Although the provided information does not directly confirm the induction of apoptosis by this compound, studies on the related compound bakuchiol have demonstrated its ability to induce apoptosis in in vitro models, such as A549 cells. plos.orgf1000research.com This effect has been linked to the generation of ROS, a decrease in mitochondrial membrane potential, and the upregulation of p53 expression. plos.orgf1000research.com Given the structural and functional similarities observed between this compound and bakuchiol in other mechanisms, it is plausible that this compound may also induce apoptosis in certain in vitro cellular contexts. However, specific experimental data confirming this for this compound was not found in the provided search results.
Structure Activity Relationship Sar Studies of Cyclobakuchiol a and Its Analogs
Influence of Phenolic Hydroxyl Group on Biological Activity
The phenolic hydroxyl group is a critical pharmacophore for the biological activity of Cyclobakuchiol A and related compounds. Its presence is fundamental for various activities, including antioxidant and antiviral effects. This hydroxyl group can act as a hydrogen donor, which is crucial for neutralizing free radicals, thereby contributing to the compound's antioxidant properties.
In the context of antiviral activity, the phenolic hydroxyl group is considered one of the most important functional groups. Studies on bakuchiol (B1667714), the precursor to this compound, have shown that modifications or removal of this group lead to a significant reduction or complete loss of activity. For instance, O-methylation of the phenolic hydroxyl in bakuchiol derivatives resulted in a strong reduction in their anti-influenza activity, underscoring the necessity of the free hydroxyl group for this biological effect nih.gov. Furthermore, attempts to perform chemical transformations on this compound and its stereoisomers under acidic conditions were unsuccessful due to the instability of the phenol moiety, necessitating its protection. This highlights the reactivity and importance of this functional group nih.govplos.org. The protection of the phenolic hydroxyl groups of this compound and B via acetylation prior to subsequent reactions, and the necessity of its deprotection to yield the final active compounds, further solidifies its role in biological activity nih.govplos.org.
The following table illustrates the importance of the phenolic hydroxyl group by comparing the activity of bakuchiol with its O-methylated derivatives.
| Compound | Modification | Anti-influenza A Virus Activity |
| (+)-(S)-Bakuchiol | Free phenolic -OH | Active |
| O-methylated bakuchiol derivatives | Masked phenolic -OH | Strongly reduced activity nih.gov |
Role of Olefinic Linkages and Terpenic Chains
The terpenoid-derived portion of this compound, including its cyclic structure and the remaining olefinic linkage, plays a significant role in its biological profile. The cyclization of the terpenic chain of bakuchiol to form the cyclohexyl ring of this compound alters the molecule's conformation and is associated with enhanced anti-inflammatory and antipyretic activities. A mixture of this compound and its diastereomer, Cyclobakuchiol B, was reported to possess a higher degree of these activities than bakuchiol itself researchgate.net.
Significance of Stereoisomeric Configuration
Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. The spatial arrangement of the substituents on the cyclohexane (B81311) ring significantly influences the molecule's interaction with its biological targets. This compound and Cyclobakuchiol B are diastereomers, and studies have shown that their biological activities can differ.
A study on the anti-influenza A virus activity of four synthesized cyclobakuchiol stereoisomers (A, B, C, and D) revealed the importance of the stereochemical configuration. Cyclobakuchiols A, B, and C all induced the activation of the Nrf2 pathway, a cellular stress response pathway, while Cyclobakuchiol D, a new artificial compound derived from Cyclobakuchiol B, did not. This suggests that the specific spatial arrangement of the functional groups is crucial for this particular biological mechanism nih.govplos.orgresearchgate.net. These findings indicate that a suitable spatial configuration between the oxidized isopropyl group and the phenol moiety is required for their biological effect nih.govplos.orgresearchgate.net.
The table below summarizes the activity of the different cyclobakuchiol stereoisomers on Nrf2 activation.
| Compound | Stereoisomer | Nrf2 Activation |
| This compound | (1'S,2'S,4'R) | Yes nih.govplos.org |
| Cyclobakuchiol B | (1'R,2'S,4'R) | Yes nih.govplos.org |
| Cyclobakuchiol C | (1'S,2'S,4'R, with epoxide) | Yes nih.govplos.org |
| Cyclobakuchiol D | (New artificial stereoisomer) | No nih.govplos.org |
Impact of Isopropyl Group Arrangement and Oxidation State
The arrangement and oxidation state of the isopropyl group are key structural features that modulate the biological activity of cyclobakuchiols. The structural difference between this compound and Cyclobakuchiol C lies in the oxidation state of this group. In Cyclobakuchiol C, the isopropyl group of the bakuchiol precursor has been oxidized to form an epoxide nih.govplos.orgresearchgate.net.
Design Principles for Enhanced Activity
Based on the structure-activity relationship studies of this compound and its analogs, several key principles can be formulated for the design of new derivatives with potentially enhanced biological activity:
Preservation of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group is essential for many of the biological activities of this compound. Therefore, any new analog design should aim to retain this functional group or replace it with a bioisostere that can perform a similar function, such as hydrogen bonding.
Strategic Modification of the Cyclohexane Ring: The cyclized terpenoid structure is associated with enhanced anti-inflammatory activity compared to the acyclic precursor, bakuchiol. Further modifications to the cyclohexane ring, such as the introduction of different substituents or altering its conformational rigidity, could lead to improved potency or selectivity.
Exploitation of Stereochemistry: The stereoisomeric configuration is a critical determinant of biological activity. The synthesis and evaluation of all possible stereoisomers of a designed analog are crucial to identify the most active configuration. The spatial relationship between the substituents on the cyclohexane ring, particularly in relation to the phenol moiety, must be carefully considered.
Modulation of the Isopropyl Group: The oxidation state and arrangement of the isopropyl-derived moiety can be modified to fine-tune the biological activity. Exploring different oxidation states or replacing the isopropenyl group with other functionalities could lead to analogs with novel or improved properties. The key is to maintain the appropriate spatial orientation relative to the phenolic group.
By adhering to these design principles, it is possible to rationally develop novel this compound analogs with optimized therapeutic potential for various applications.
Computational and in Silico Investigations of Cyclobakuchiol a
Molecular Docking and Ligand-Protein Interaction Studies
No molecular docking or ligand-protein interaction studies specifically investigating Cyclobakuchiol A have been identified in the public domain. Such studies would theoretically involve the use of computational methods to predict the binding orientation and affinity of this compound to various protein targets. The analysis of these interactions would provide insights into the compound's potential mechanism of action.
Prediction of Molecular Targets and Binding Affinities
There are no available studies that predict the molecular targets or binding affinities of this compound. In silico target prediction tools are often used in early-stage drug discovery to identify potential protein targets for a given small molecule. Subsequent binding affinity predictions then help to rank these potential targets.
Pharmacophore Modeling and Virtual Screening
No research has been published on the development of pharmacophore models based on this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Such a model could be used in virtual screening to identify other compounds with similar properties from large chemical databases.
Molecular Dynamics Simulations in Complex Stability Analysis
There are no reports on the use of molecular dynamics simulations to analyze the stability of this compound in complex with any biological target. This computational technique simulates the movement of atoms and molecules over time and is a valuable tool for understanding the dynamic nature of ligand-protein interactions and the stability of the resulting complex.
Application of AI and Machine Learning in Activity Prediction
The application of artificial intelligence and machine learning models to predict the biological activity of this compound has not been described in the scientific literature. These advanced computational approaches can be trained on large datasets of chemical structures and biological activities to predict the properties of new or untested compounds.
Analytical Methodologies for Cyclobakuchiol a Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for determining the chemical structure of cyclobakuchiol A. NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule, including the types of protons and carbons present and their connectivity. Studies on cyclobakuchiols have utilized 1H and 13C NMR spectra to confirm their structures, often comparing spectral data to previously reported values nih.govuchile.clplos.org. For instance, 1H and 13C NMR spectra of cyclobakuchiols show duplicated signals for certain groups, indicative of their diastereomeric nature uchile.cl. Chemical shifts are typically reported in parts per million (ppm), with internal references like tetramethylsilane (B1202638) (TMS) for 1H NMR and residual solvent peaks for 13C NMR plos.org.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the determination of its molecular formula and structural subunits. High-resolution electron ionization mass spectrometry (HREI-MS) has been used to determine the molecular formula of cyclobakuchiols, for example, by identifying the molecular ion peak [M]+ uchile.cl. The molecular formula of cyclobakuchiols A and B was deduced as C18H24O based on HREI-MS data uchile.cl. Mass spectra have been recorded using instruments like the JEOL JMS-700 plos.org. The combination of NMR and MS data is crucial for the unambiguous identification and structural confirmation of isolated or synthesized this compound.
Chromatographic Separation and Purification Methods (e.g., HPLC, Column Chromatography)
Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures. Column chromatography, often utilizing silica (B1680970) gel, is a common method for initial separation based on polarity nih.gov. However, cyclobakuchiols A and B, being a diastereomeric mixture, can be difficult to separate completely by flash silica gel column chromatography nih.gov.
High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for achieving higher purity and separating closely related compounds, such as diastereomers. HPLC separation has been successfully employed to obtain single isomers of this compound and B nih.gov. Analytical HPLC systems typically involve a stationary phase (e.g., C18 column) and a mobile phase (e.g., acetonitrile-water mixtures) with detection often performed by UV spectroscopy cabidigitallibrary.orggoogle.com. Preparative HPLC can be used to isolate larger quantities of purified compounds for further study thermofisher.com.
Bioanalytical Assays for Activity Quantification (e.g., Immunofluorescence Staining, RT-qPCR, Western Blotting)
Bioanalytical assays are critical for evaluating and quantifying the biological activities of this compound, such as its antiviral effects. These methods assess the compound's impact on cellular processes, protein expression, and gene transcription.
Immunofluorescence staining is used to visualize specific proteins or viral components within cells, allowing for the assessment of infection levels or protein localization. In studies investigating the anti-influenza A virus activity of cyclobakuchiols, immunofluorescence staining of influenza A viral nucleoprotein (NP) in infected cells has been used to quantify the percentage of infected cells nih.govplos.orgresearchgate.netplos.org. DAPI staining is often used concurrently to visualize cell nuclei and normalize the results nih.govplos.orgresearchgate.netplos.org.
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a technique used to measure the relative expression levels of specific messenger RNAs (mRNAs). This method can determine if this compound affects the transcription of viral genes or host cell genes involved in the antiviral response. RT-qPCR has been used to assess the expression levels of influenza A viral mRNAs (e.g., NP, NS1, PA, PB1, PB2, M2) and host cell mRNAs (e.g., Ifn-β, Mx1, Nqo1) in the presence of this compound nih.govplos.orgplos.org. mRNA levels are typically normalized to a reference gene like 18s ribosomal RNA or β-actin mRNA plos.orgplos.org.
Western Blotting (also known as immunoblotting) is used to detect and quantify specific proteins in cell lysates. This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. Western blotting has been employed to analyze the levels of influenza A viral proteins, such as NP and NS1, in cells treated with this compound nih.govplos.orgresearchgate.net. Beta-actin is commonly used as a loading control to ensure equal protein amounts are loaded in each lane plos.org.
These bioanalytical assays provide quantitative data on the effects of this compound at the cellular and molecular levels, helping to understand its mechanism of action.
Advanced Techniques for Stereochemical Analysis (e.g., NOESY spectra)
Determining the stereochemistry of this compound is crucial for understanding its biological activity, as different stereoisomers can have different effects. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the relative and absolute stereochemistry of complex molecules.
NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them youtube.comlibretexts.orgacdlabs.comlibretexts.org. By analyzing the pattern of NOE cross-peaks, researchers can deduce the three-dimensional arrangement of atoms and determine the relative configuration of chiral centers youtube.comlibretexts.orgacdlabs.comlibretexts.org. NOESY spectra data have been used to determine the absolute structures of cyclobakuchiols, finding them analogous to the absolute configuration of the chiral quaternary center of bakuchiol (B1667714), from which they can be derived nih.govplos.orgresearchgate.net. This technique is particularly valuable for distinguishing between diastereomers, which have the same connectivity but different spatial arrangements libretexts.orglibretexts.org.
Here is a summary of analytical techniques and their applications in this compound research:
Table 1: Analytical Techniques in this compound Research
| Technique | Application | Key Information Provided | Relevant Section |
| Spectroscopic Techniques | 8.1 | ||
| NMR (1H, 13C, 2D) | Structural Elucidation | Atomic connectivity, functional groups, chemical environment | 8.1 |
| Mass Spectrometry (MS, HRMS) | Molecular Weight and Fragmentation Analysis | Molecular formula, structural fragments | 8.1 |
| Chromatographic Methods | 8.2 | ||
| Column Chromatography | Crude Separation and Purification | Isolation of fractions | 8.2 |
| HPLC | High-Resolution Separation and Purification | Separation of isomers, purity assessment | 8.2 |
| Bioanalytical Assays | 8.3 | ||
| Immunofluorescence Staining | Protein/Viral Component Localization and Quantity | Cellular distribution, infection levels | 8.3 |
| RT-qPCR | mRNA Expression Quantification | Gene transcription levels (viral/host) | 8.3 |
| Western Blotting | Protein Expression Quantification | Protein levels (viral/host) | 8.3 |
| Advanced Stereochemical Analysis | 8.4 | ||
| NOESY | Stereochemical Relationship Determination (through-space correlations) | Relative and absolute configuration | 8.4 |
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Biological Activities
The known biological activity of Cyclobakuchiol A is currently centered on its antiviral properties. However, its structural relationship to bakuchiol (B1667714)—a compound with a wide array of documented pharmacological effects—provides a strong rationale for exploring a broader spectrum of activities.
Future investigations should systematically screen this compound for various biological effects that are characteristic of its parent compound, bakuchiol. These include:
Anti-inflammatory Activity: Bakuchiol has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide and prostaglandin E(2) in macrophages. nih.govnih.gov Given that inflammation is a key component of many diseases, including the host response to viral infections, evaluating this compound for similar anti-inflammatory properties is a logical and critical next step.
Anticancer Properties: The parent compound, bakuchiol, and its derivatives have been investigated for their ability to inhibit the proliferation and migration of various cancer cell lines. mdpi.comnih.gov Research into whether the rigid, cyclic structure of this compound confers any selective anticancer activity against specific tumor types is a promising avenue. Studies could assess its effects on cell viability, apoptosis, and cell cycle progression in a panel of human cancer cell lines. mdpi.com
Antimicrobial Effects: Bakuchiol is known to possess potent bactericidal effects against a range of oral pathogens. nih.govnih.gov The unique conformation of this compound may alter its interaction with microbial cell membranes or intracellular targets. Therefore, its activity against pathogenic bacteria and fungi, particularly drug-resistant strains, should be thoroughly investigated.
Deeper Mechanistic Investigations at the Molecular Level
The primary mechanism of action reported for this compound is its anti-influenza A virus activity, which is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
While this initial finding is significant, deeper mechanistic studies are required to understand the precise molecular interactions. Future research should focus on:
Direct Target Identification: It remains unclear which specific protein is the direct binding partner of this compound. It is hypothesized that bakuchiol binds to its target in a bent conformation; the rigid cyclic structure of this compound may influence this binding. researchgate.net Advanced chemical proteomics and affinity-based target identification methods could be employed to isolate and identify its direct molecular target(s) within the cell. nih.govresearchgate.net
Nrf2 Pathway Modulation: Further studies are needed to determine how this compound activates the Nrf2 pathway. It is crucial to investigate whether it directly interacts with Keap1, the primary negative regulator of Nrf2, or if it acts on an upstream signaling kinase. pcbiochemres.comnih.gov Understanding the precise mechanism can inform the development of more specific and potent Nrf2 activators.
Structure-Function Analysis: The stereochemistry of this compound and its related isomers, Cyclobakuchiol B and C, appears to be important for Nrf2 activation. A detailed comparative analysis of how these stereoisomers differentially engage with their molecular targets would provide valuable insight into the structural requirements for activity.
Development of Novel Synthetic Routes and Derivatization Strategies
The availability of pure this compound is essential for comprehensive biological evaluation. While methods for its synthesis from (+)-(S)-bakuchiol exist, future work could refine these processes and explore the creation of novel derivatives to probe structure-activity relationships (SAR). researchgate.net
Key areas for future development include:
Efficient and Stereoselective Synthesis: The development of more efficient, scalable, and highly stereoselective total synthesis routes would be beneficial. This would not only secure a reliable supply of the compound for research but also allow for the synthesis of analogs that are not accessible from the natural precursor.
Derivatization for SAR Studies: A systematic derivatization of the this compound scaffold is a critical next step. Modifications could be made at several key positions, including the phenolic hydroxyl group and the cyclohexane (B81311) ring, to create a library of analogs. nih.gov This library could then be screened to establish a clear SAR for its antiviral activity and any newly discovered biological effects. The synthesis of an artificial derivative, Cyclobakuchiol D, from Cyclobakuchiol B demonstrates the feasibility of such modifications. researchgate.net
| Compound | Reported Activity | Key Structural Feature |
| This compound | Anti-influenza A virus activity, Nrf2 activation | Specific stereoisomeric cyclic structure |
| Cyclobakuchiol B | Anti-influenza A virus activity, Nrf2 activation | Diastereomer of this compound |
| Cyclobakuchiol C | Anti-influenza A virus activity, Nrf2 activation | Oxidized isopropyl group |
| Cyclobakuchiol D | Anti-influenza A virus activity, no Nrf2 activation | Artificial derivative of Cyclobakuchiol B |
Integration of Advanced Computational and Experimental Approaches
The integration of computational modeling with experimental biology can accelerate the exploration of this compound's therapeutic potential. In silico techniques can provide predictive insights into its behavior and guide more focused laboratory experiments.
Future research should leverage computational tools for:
Molecular Docking: Docking simulations can be used to predict the binding affinity of this compound to potential protein targets, such as the Kelch domain of Keap1, which is crucial for Nrf2 regulation. pcbiochemres.commdpi.comnih.gov This can help prioritize targets for experimental validation and provide hypotheses about its binding mode.
Molecular Dynamics (MD) Simulations: MD simulations can offer insights into the conformational dynamics of this compound and its interaction with target proteins over time, helping to understand the stability of the ligand-protein complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR): As a library of this compound derivatives is synthesized and tested, QSAR models can be developed. fiveable.me These statistical models correlate chemical structure with biological activity, enabling the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent derivatives. pcbiochemres.com
Role in Basic Biological Sciences and Chemical Probe Development
Beyond its direct therapeutic potential, this compound could serve as a valuable tool for basic scientific research, particularly as a chemical probe to study cellular pathways.
Future efforts should be directed towards:
Developing Chemical Probes: A chemical probe is a small molecule used to study biological systems. researchgate.net this compound, with its specific activity on the Nrf2 pathway, is an excellent candidate for development into such a probe. This would involve synthesizing derivatives that incorporate reporter tags, such as:
Biotin tags: For use in affinity purification and pull-down experiments to confirm its direct binding partners.
Fluorescent tags: To visualize the subcellular localization of this compound and its targets within living cells. nih.gov
Pathway Elucidation: Once validated, these probes could be used to investigate the Nrf2 pathway with high spatial and temporal resolution. This could help answer fundamental questions about the regulation of the antioxidant response in both healthy and diseased states. The use of such probes would be a powerful tool to complement genetic approaches for studying protein function.
By pursuing these future research directions, the scientific community can fully elucidate the biological activities and molecular mechanisms of this compound, paving the way for its potential translation into novel therapeutic agents and valuable research tools.
Q & A
Q. What experimental models are commonly used to evaluate the anti-influenza activity of Cyclobakuchiol A?
this compound’s antiviral activity is typically assessed using Madin-Darby Canine Kidney (MDCK) cells infected with influenza A strains (e.g., A/PR/8/34, A/WSN/33). Viral titers are quantified via immunostaining of infected cells and calculation of plaque-forming units (PFUs). Dose-response experiments involve treating cells with this compound at concentrations such as 12.5 μM, with DMSO as a control. Time-course analyses (e.g., 24–72 hours post-infection) are critical to determine inhibitory effects on viral replication .
Q. How does this compound modulate the host cell’s oxidative stress response via the Nrf2 pathway?
this compound upregulates Nqo1 mRNA expression in influenza-infected MDCK cells, as shown by RT-qPCR. This effect is linked to Nrf2 activation, which is measured using reporter assays. Structural features, such as the oxidized isopropyl group, are essential for Nrf2 activation. This compound and B (but not D) induce Nrf2-dependent antioxidant responses, reducing viral-induced oxidative stress .
Q. What methodologies are recommended for quantifying viral mRNA and protein expression in this compound studies?
Viral mRNA levels (e.g., influenza NP gene) are quantified via RT-qPCR using primers specific to viral sequences. Protein expression (e.g., viral nucleoprotein) is assessed by Western blot or immunostaining. Normalization to housekeeping genes (e.g., GAPDH) and inclusion of negative controls (DMSO-treated cells) are critical for data validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in Nrf2 activation observed among Cyclobakuchiol isomers (e.g., Cyclobakuchiol D’s lack of activity)?
Structural isomerism and stereochemistry play key roles. Cyclobakuchiol D’s inactive isopropyl group configuration prevents Nrf2 activation, unlike A–C. To address discrepancies, researchers should:
- Compare isomer structures using NMR and X-ray crystallography.
- Conduct Nrf2 reporter assays under identical experimental conditions.
- Validate findings with dose-response curves and kinetic analyses .
Q. What are best practices for designing structure-activity relationship (SAR) studies to optimize this compound’s anti-influenza activity?
SAR studies should:
- Synthesize analogs with modifications to the oxidized isopropyl group and cyclohexene backbone.
- Test antiviral potency (IC₅₀) in MDCK cells and compare to the parent compound.
- Evaluate Nrf2 activation and Nqo1 induction to link structural features to mechanistic outcomes. Prioritize diastereomers (A vs. B) and structural isomers (A vs. C) to isolate chirality-dependent effects .
Q. How should researchers address variability in this compound’s inhibitory effects across influenza A subtypes?
Subtype-specific differences (e.g., A/PR/8/34 vs. A/WSN/33) require:
- Parallel experiments with matched MOI (multiplicity of infection) and infection timelines.
- Subtype-specific primers for viral gene quantification.
- Meta-analysis of viral entry (hemagglutinin activity) and replication efficiency in host cells .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
Use non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. Report mean ± SEM from triplicate experiments and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Ensure reproducibility via three independent biological replicates .
Q. How can researchers ensure reproducibility in this compound’s anti-viral assays?
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Include internal controls (e.g., (+)-(S)-bakuchiol) in each experiment.
- Publish raw data (e.g., viral titer counts, qPCR Ct values) in supplementary files .
Q. What strategies are effective for integrating this compound’s host-targeted mechanisms with direct antiviral drug candidates?
Combine this compound with neuraminidase inhibitors (e.g., oseltamivir) in co-treatment assays. Use synergy analysis (e.g., Chou-Talalay method) to quantify combinatorial effects. Monitor host cell viability and viral resistance emergence .
Data Contradiction and Interpretation
Q. How should conflicting results about this compound’s impact on interferon-β (Ifn-β) expression be addressed?
this compound reduces Ifn-β mRNA in infected cells but may enhance it in uninfected cells. To resolve this:
- Perform time-course experiments to distinguish early vs. late interferon responses.
- Use siRNA knockdown of Nrf2 to isolate its role in Ifn-β modulation.
- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells .
Q. Why do Cyclobakuchiols show divergent anti-viral potency despite structural similarity?
The anti-viral hierarchy (A > B > C > D) is attributed to stereochemical orientation of the isopropyl group and cyclohexene ring planarity. Molecular docking studies with host cell targets (e.g., Keap1-Nrf2 complex) and free-energy calculations (e.g., MM-GBSA) can clarify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
